molecular formula C15H17NO B15177283 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol CAS No. 94094-44-7

3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol

Cat. No.: B15177283
CAS No.: 94094-44-7
M. Wt: 227.30 g/mol
InChI Key: PMJDJIICWDIDQO-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is an organic compound that features a pyridine ring and a tolyl group connected via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromopyridine and p-tolualdehyde.

    Grignard Reaction: 2-bromopyridine is reacted with magnesium in dry ether to form the Grignard reagent, 2-pyridylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then added to p-tolualdehyde to form the intermediate this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-one.

    Reduction: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyl)-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a tolyl group.

    3-(2-Pyridyl)-3-(m-tolyl)propan-1-ol: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    3-(2-Pyridyl)-3-(o-tolyl)propan-1-ol: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The para-substitution on the tolyl group may result in different steric and electronic effects compared to its ortho- and meta-substituted analogs.

Properties

CAS No.

94094-44-7

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(4-methylphenyl)-3-pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C15H17NO/c1-12-5-7-13(8-6-12)14(9-11-17)15-4-2-3-10-16-15/h2-8,10,14,17H,9,11H2,1H3

InChI Key

PMJDJIICWDIDQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCO)C2=CC=CC=N2

Origin of Product

United States

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